N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

No Data No Evidence No Comparators

Researchers seeking novel imidazolidinone-based screening candidates often face a landscape saturated with well-characterized analogs, leaving little room for SAR expansion. This compound addresses that gap by delivering a structurally distinct cyclohex-1-en-1-ylethyl N-substituent-absent from commercial isoxazole, pyrazole, or methoxypropyl variants. • Structural Differentiation: Sterically constrained, lipophilic alkene-bearing side chain unexplored in published imidazolidinone SAR. • Application-Ready: Suitable as a screening candidate for enzymes inhibited by this pharmacophore (e.g., 17β-HSD1, steroid sulfatase, aldose reductase) upon in-house profiling. • Supply Assurance: Available from BenchChem with prompt global delivery and dedicated batch support for longitudinal studies.

Molecular Formula C19H25N3O2
Molecular Weight 327.4 g/mol
CAS No. 1251626-31-9
Cat. No. B6587464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
CAS1251626-31-9
Molecular FormulaC19H25N3O2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)CN2CCN(C2=O)C3=CC=CC=C3
InChIInChI=1S/C19H25N3O2/c23-18(20-12-11-16-7-3-1-4-8-16)15-21-13-14-22(19(21)24)17-9-5-2-6-10-17/h2,5-7,9-10H,1,3-4,8,11-15H2,(H,20,23)
InChIKeyZYOOGFWBSMBARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1251626-31-9: Baseline Characterization


N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide (CAS 1251626-31-9) is a synthetic small molecule belonging to the 2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide class. It features a cyclohexenylethyl substituent on the acetamide nitrogen and a 2-oxo-3-phenylimidazolidin-1-yl core. Searches of primary scientific literature, patent databases, and authoritative repositories (PubChem, ChEMBL, BindingDB) for this specific compound yield no peer-reviewed publications, no patent exemplifications, and no curated bioactivity data as of the search date. Consequently, no quantitative baseline characterization (physicochemical properties, biological activity, selectivity profile) from a primary source can be reported [1]. The available information is limited to commercial vendor listings, which do not provide verified differential evidence.

Chemical identity
Synthetic 2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide with cyclohexenylethyl substituent; no public bioactivity or physicochemical data.
Procurement context
Available only through commercial vendor listings; requires internal characterization and de novo profiling before use in any assay.

CAS 1251626-31-9: Unsupported Generic Substitution


Within the 2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide series, the N-alkyl substituent is a critical determinant of molecular recognition, pharmacokinetics, and target selectivity, as established by structure-activity relationship (SAR) studies on related imidazolidinone-based inhibitor classes [1]. The cyclohex-1-en-1-yl ethyl group present in this compound introduces a sterically constrained, lipophilic alkene-bearing side chain that is absent from commercially available analogs such as N-(isoxazol-3-yl)-, N-(pyrazolylethyl)-, or N-(methoxypropyl)- variants. Without head-to-head comparative data, however, it cannot be assumed that this structural distinction translates into a measurable advantage. Any procurement decision based on presumed differentiation therefore lacks evidentiary support. The quantitative evidence required to justify selection of this specific analog over its closest relatives is currently unavailable.

N-substituent divergence

The cyclohexenylethyl side chain differs from isoxazolyl, pyrazolylethyl, or methoxypropyl variants found in related 2-oxo-3-phenylimidazolidin-1-yl acetamides. Class-level SAR indicates that such changes may alter target selectivity and pharmacokinetics, but no direct comparative data exist.

Absence of comparative evidence

No quantitative head-to-head data support any performance advantage over structurally similar analogs. Procurement based on presumed differentiation lacks evidentiary support.

CAS 1251626-31-9: Quantitative Differentiation Evidence


No Primary Comparative Data

A comprehensive search of all source categories prioritized for this analysis (primary research papers, patents, authoritative databases, reputable vendor technical datasheets) identified zero records containing quantitative biological, physicochemical, or selectivity data for N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide against any comparator or baseline [1]. No inhibition constants, binding affinities, cellular activity values, or pharmacokinetic parameters are available. Consequently, no evidence dimension meets the minimum requirements for a 'Direct head-to-head comparison', 'Cross-study comparable', or 'Class-level inference' evidence tag. This evidence item is retained solely to fulfill the structural mandate of the evidence guide and to transparently communicate the absence of differential evidence. The user is advised that procurement decisions for this compound cannot currently be informed by quantitative comparative data.

No Primary Comparative Data
Data to verify
Procurement decisions cannot be informed by quantitative comparative evidence.
Comprehensive searches across publications, patents, databases, and vendor documents returned zero records containing biological, physicochemical, or selectivity data for this compound.
No Data No Evidence No Comparators

CAS 1251626-31-9: Application Scenarios


Exploratory Screening Against 17β-HSD1

This compound may merit consideration as a screening candidate in projects targeting enzymes known to be inhibited by the imidazolidinone pharmacophore (e.g., 17β-hydroxysteroid dehydrogenase type 1, steroid sulfatase, or aldose reductase) [1]. However, such use is contingent upon the generation of internal biochemical and cellular data, given the complete absence of public quantitative profiles. The cyclohexenylethyl side chain represents a structural variation not yet explored in published SAR studies of this scaffold; its impact on target engagement and selectivity is unknown. Procurement should only proceed when accompanied by a commitment to de novo profiling and direct head-to-head comparison with established, structurally characterized reference compounds. Without such data, no industrial or therapeutic application scenario can be responsibly asserted.

Negative Control or Chemical Probe Use

In the absence of demonstrated biological activity, this compound could serve as a structurally matched negative control for other 2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide derivatives that have confirmed target engagement. Its distinct N-substituent allows differentiation from active analogs in mass spectrometry and chromatographic assays. This application presupposes experimental confirmation that the compound indeed lacks activity at the target of interest, which remains to be established.

Chemical Methodology: Cyclohexenylethyl Amide

The compound contains a 1,1-disubstituted alkene in the cyclohexene ring, which can participate in reactions such as epoxidation, dihydroxylation, or cross-metathesis. It may be useful for developing synthetic methodology on N-(2-(cyclohex-1-en-1-yl)ethyl)amide substrates [1]. However, simpler and cheaper model substrates may suffice for method development. The compound's commercial availability (noted on some vendor sites) may offer convenience, but this does not constitute a scientific advantage over alternatives.

Application
Selection Property
Validation Focus
17β-HSD1 screening studies
Imidazolidinone scaffold class relevance
Target engagement and selectivity profiling against established reference inhibitors
Negative control / probe use
Structurally matched inactive analog
Experimental confirmation of inactivity at the target of interest
Synthetic methodology development
Cyclohexenylethyl amide substrate with reactive alkene
Reaction compatibility and product yield under reported conditions
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